![molecular formula C20H15BrClN5O2 B14102807 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B14102807.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-d][1,2,4]triazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[1,5-d][1,2,4]triazin core, followed by the introduction of the 4-bromophenyl and 2-chlorophenylmethyl groups. Common reagents used in these steps include bromine, chloromethyl compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with molecular targets within biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-bromophenyl)methyl]acetamide
- 2-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-iodophenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide stands out due to its specific substitution pattern, which may confer unique reactivity and biological activity
Properties
Molecular Formula |
C20H15BrClN5O2 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H15BrClN5O2/c21-15-7-5-13(6-8-15)17-9-18-20(29)26(24-12-27(18)25-17)11-19(28)23-10-14-3-1-2-4-16(14)22/h1-9,12H,10-11H2,(H,23,28) |
InChI Key |
IIFZAOLQLYPYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.